molecular formula C20H17N5O3 B5992309 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N'-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N'-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE

Cat. No.: B5992309
M. Wt: 375.4 g/mol
InChI Key: KVCPPHZKIMVULY-UHFFFAOYSA-N
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Description

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that includes cyano, methoxyphenyl, and dihydropyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. One common method involves the reaction of substituted aryl amines with alkyl cyanoacetates under specific conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE involves its interaction with molecular targets within cells. This can include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-1-(4-METHOXYPHENYL)-4-METHYL-6-OXO-N’-PHENYL-16-DIHYDROPYRIDAZINE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-N'-phenylpyridazine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-17(12-21)20(27)25(15-8-10-16(28-2)11-9-15)24-18(13)19(26)23-22-14-6-4-3-5-7-14/h3-11,22H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCPPHZKIMVULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)NNC2=CC=CC=C2)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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